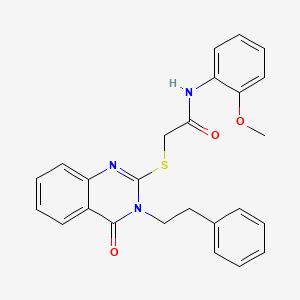
N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a reaction involving 2-(dimethylsulfanylidene)acetophenone and 4-methoxy-N-(pivaloyloxy)benzamide. The synthesis process typically involves:
-
Reagents :
- 4-methoxy-N-(pivaloyloxy)benzamide
- 2-(dimethylsulfanylidene)acetophenone
- Sodium hydroxide (NaOH)
- Solvent: 1,2-dichloroethane
- Procedure :
Antimicrobial Activity
Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain quinazolinone derivatives demonstrated enhanced activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's profile. In vitro studies have shown that quinazolinone derivatives can scavenge free radicals effectively, thereby reducing oxidative stress. The structure-function relationship suggests that the presence of specific functional groups enhances their electron-donating ability, contributing to their antioxidant capacity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against pathogenic bacteria and fungi. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 15 µg/mL Staphylococcus aureus 10 µg/mL Candida albicans 20 µg/mL -
Case Study on Antioxidant Activity :
In a comparative study assessing various quinazolinone derivatives for antioxidant activity using DPPH radical scavenging assay, this compound exhibited a significant IC50 value indicating strong scavenging activity compared to standard antioxidants .
Research Findings
Recent studies have focused on the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of this compound. Computational studies suggest favorable interactions with target proteins implicated in microbial resistance and inflammation pathways. The predicted pharmacokinetic properties indicate good bioavailability and low toxicity profiles, making it a promising candidate for further development .
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-31-22-14-8-7-13-21(22)26-23(29)17-32-25-27-20-12-6-5-11-19(20)24(30)28(25)16-15-18-9-3-2-4-10-18/h2-14H,15-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIKBJAXSPHQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














